Piperidincarboxamide

Piperidinecarboxamides are a class of heterocyclic compounds characterized by the presence of a piperidine ring attached to a carboxamide functional group. These molecules exhibit diverse chemical properties and offer potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Structurally, these compounds feature an N-substituted piperidine ring that is directly bonded to a carbonyl carbon of the amide group. The substitution on the piperidine ring can vary widely, allowing for a large degree of structural diversity. Piperidinecarboxamides often display good solubility in organic solvents and moderate basicity due to the presence of the nitrogen atom.

From a pharmaceutical perspective, these compounds have shown promise as potential antipsychotic agents, owing to their ability to modulate various receptors and enzymes involved in psychiatric disorders. In agrochemicals, piperidinecarboxamides can serve as herbicides or fungicides by interfering with essential biochemical pathways in target organisms.

Overall, the versatility of piperidinecarboxamides makes them valuable candidates for further exploration and development in multiple areas of chemical research and industry.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

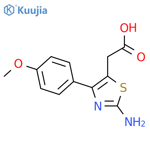

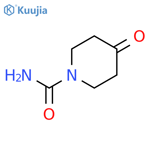

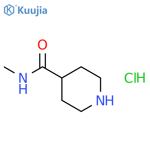

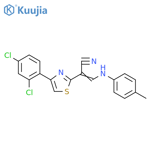

|

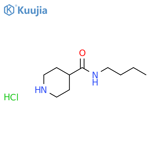

4-Oxo-1-piperidinecarboxamide | 306976-42-1 | C6H10N2O2 |

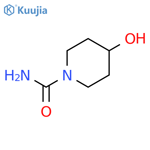

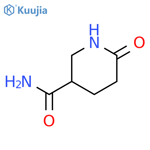

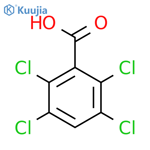

|

4-hydroxypiperidine-1-carboxamide | 279238-12-9 | C6H12N2O2 |

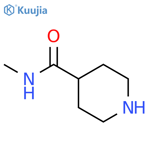

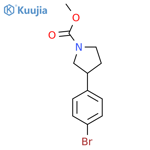

|

N-Methylpiperidine-4-carboxamide | 1903-69-1 | C7H14N2O |

|

N-Methylpiperidine-4-carboxamide hydrochloride | 1903-75-9 | C7H15ClN2O |

|

6-oxopiperidine-3-carboxamide | 189763-34-6 | C6H10N2O2 |

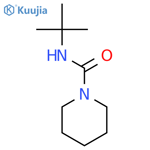

|

1-Piperidinecarboxamide, N-(1,1-dimethylethyl)- | 67596-30-9 | C10H20N2O |

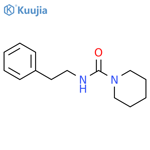

|

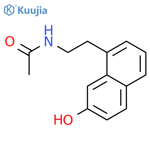

1-Piperidinecarboxamide, N-(2-phenylethyl)- | 65535-84-4 | C14H20N2O |

|

N-Butyl-4-piperidinecarboxamide hydrochloride | 73415-55-1 | C10H20N2O |

|

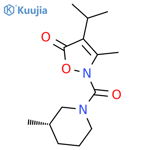

BAY 59-9435 | 654059-21-9 | C14H22N2O3 |

|

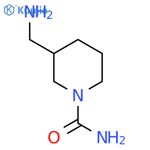

3-(Aminomethyl)piperidine-1-carboxamide | 672324-93-5 | C7H15N3O |

Verwandte Literatur

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754

Empfohlene Lieferanten

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte

-

7-Desmethylagomelatine Cas No: 152302-45-9

7-Desmethylagomelatine Cas No: 152302-45-9 -

-

-

-